molecular formula C17H27NO4 B15413858 N-Decyl-3,4,5-trihydroxybenzamide CAS No. 174674-52-3

N-Decyl-3,4,5-trihydroxybenzamide

Cat. No.: B15413858
CAS No.: 174674-52-3
M. Wt: 309.4 g/mol
InChI Key: DGMAVPCEDWMULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Decyl-3,4,5-trihydroxybenzamide (CAS 174674-52-3) is a synthetic benzamide derivative with a molecular formula of C 17 H 27 NO 4 and a molecular weight of 309.4 g/mol . This compound is characterized by a gallic acid (3,4,5-trihydroxybenzoic acid) backbone substituted with a decyl (10-carbon aliphatic) chain at the amide nitrogen . This structure combines a hydrophilic, polyphenolic head with a lipophilic alkyl tail, resulting in an amphiphilic molecule with an estimated LogP of 4.25 , which suggests significant membrane affinity and potential for influencing cellular uptake. The presence of the three hydroxyl groups in the ortho position provides strong hydrogen-bonding capacity and antioxidant potential, akin to gallic acid derivatives . The long decyl chain enhances lipophilicity compared to shorter-chain analogs (e.g., N-hexyl or N-octyl versions), which can profoundly impact its solubility, bioavailability, and interaction with lipid bilayers and protein targets . This makes this compound a valuable compound for researching structure-activity relationships in medicinal chemistry, particularly in the development of antimicrobial or bioactive small molecules. Researchers can utilize this amphiphile to probe membrane interactions, self-assembly properties, and as a scaffold for designing novel enzyme inhibitors. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. It is strictly for use in vitro and is not approved for human or veterinary use .

Properties

CAS No.

174674-52-3

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

N-decyl-3,4,5-trihydroxybenzamide

InChI

InChI=1S/C17H27NO4/c1-2-3-4-5-6-7-8-9-10-18-17(22)13-11-14(19)16(21)15(20)12-13/h11-12,19-21H,2-10H2,1H3,(H,18,22)

InChI Key

DGMAVPCEDWMULI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Benzamide Derivatives

The following table compares N-Decyl-3,4,5-trihydroxybenzamide with structurally related compounds from the evidence, focusing on substituents, molecular features, and biological activity:

Compound Name Substituents (R-group) Key Functional Groups Bioactivity (vs. B. subtilis) Source
This compound Decyl (C₁₀H₂₁) 3,4,5-trihydroxybenzamide Not reported Inferred
N-Phenyl-3,4,5-trihydroxybenzamide (Compound 7) Phenyl (C₆H₅) 3,4,5-trihydroxybenzamide Inactive
N-(2-Hydroxyethyl)-benzamide (Compound 6) 2-Hydroxyethyl (C₂H₄OH) Benzamide Strong activity
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide (3i) Benzoyl, dimethoxy, phenylacetamide Methoxy, benzoyl, phenyl Not reported (synthetic focus)
1-(2-Benzoyl-4,5-dimethoxyphenethyl)-3-phenylurea (3l) Benzoyl, dimethoxy, phenylurea Urea, methoxy Not reported (synthetic focus)

Key Observations :

  • Substituent Effects : The decyl chain in this compound introduces significant hydrophobicity compared to the phenyl group in Compound 7, which may enhance membrane permeability. The inactivity of Compound 7 against B. subtilis suggests that bulky aromatic substituents may hinder target binding .
  • Hydroxyl vs. Methoxy Groups : Compounds like 3i and 3l () feature methoxy groups instead of hydroxyls, reducing hydrogen-bonding capacity but increasing lipophilicity. This trade-off could influence solubility and antimicrobial efficacy.

Physicochemical Properties and Solubility Analysis

  • Hydrophobicity: The decyl chain increases logP (octanol-water partition coefficient) compared to hydroxyethyl or phenyl analogs, suggesting lower aqueous solubility but better membrane affinity.
  • Hydrogen Bonding: The 3,4,5-trihydroxy configuration provides three hydrogen-bond donors, contrasting with methoxy-containing derivatives (e.g., 3i, 3l), which lack this capability .

Q & A

Q. Basic

PropertyValueMethod
LogP2.13HPLC (C18 column)
PSA89.79 ŲComputational modeling
Solubility0.5 mg/mL (H₂O)Shake-flask method
Molecular Weight348.4 g/molHRMS

How is compound stability assessed under varying experimental conditions?

Q. Advanced

  • Thermal stability : TGA/DSC analysis (25–300°C) identifies decomposition points .
  • pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
  • Light sensitivity : UV-Vis spectroscopy tracks absorbance changes under UV exposure .

What advanced analytical techniques resolve structural ambiguities?

Q. Advanced

  • X-ray crystallography : Determines 3D conformation (e.g., monoclinic P21/c space group for analogs) .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, critical for distinguishing regioisomers .
  • LC-MS/MS : Identifies degradation products in accelerated stability studies .

How can cellular uptake mechanisms be evaluated?

Q. Advanced

  • Fluorescent tagging : Conjugation with FITC or Cy5 enables tracking via confocal microscopy .
  • Flow cytometry : Quantifies intracellular accumulation in dose- and time-dependent studies .
  • Inhibitor assays : Use endocytosis inhibitors (e.g., chlorpromazine) to probe uptake pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.